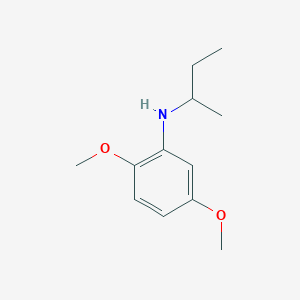

N-(Butan-2-yl)-2,5-dimethoxyaniline

Description

N-(Butan-2-yl)-2,5-dimethoxyaniline is a substituted aniline derivative featuring a 2,5-dimethoxy aromatic ring and a secondary amine group bonded to a butan-2-yl (sec-butyl) substituent. The 2,5-dimethoxy substitution pattern is notable for its electronic effects, which influence reactivity, solubility, and interactions in biological or material systems .

Properties

Molecular Formula |

C12H19NO2 |

|---|---|

Molecular Weight |

209.28 g/mol |

IUPAC Name |

N-butan-2-yl-2,5-dimethoxyaniline |

InChI |

InChI=1S/C12H19NO2/c1-5-9(2)13-11-8-10(14-3)6-7-12(11)15-4/h6-9,13H,5H2,1-4H3 |

InChI Key |

MGAKTKYWGYHKDA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NC1=C(C=CC(=C1)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Butan-2-yl)-2,5-dimethoxyaniline can be achieved through several methods. One common approach involves the alkylation of 2,5-dimethoxyaniline with butan-2-yl halide under basic conditions. The reaction typically proceeds as follows:

- Dissolve 2,5-dimethoxyaniline in an appropriate solvent such as ethanol.

- Add a base, such as sodium hydroxide, to the solution to deprotonate the amine group.

- Introduce butan-2-yl halide (e.g., butan-2-yl bromide) to the reaction mixture.

- Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.

- Isolate the product by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of N-(Butan-2-yl)-2,5-dimethoxyaniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(Butan-2-yl)-2,5-dimethoxyaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

N-(Butan-2-yl)-2,5-dimethoxyaniline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(Butan-2-yl)-2,5-dimethoxyaniline depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of methoxy groups can influence the compound’s ability to cross cell membranes and interact with intracellular targets. Additionally, the butan-2-yl group can affect the compound’s overall lipophilicity and binding affinity to specific proteins or receptors.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Aniline Nitrogen

a. N-(2,5-Dimethoxyphenyl)pyridin-2-amine (Compound 44)

- Structure : The nitrogen is bonded to a pyridine ring instead of an alkyl group.

- Synthesis : Prepared via palladium-catalyzed amination of 2-bromopyridine with 2,5-dimethoxyaniline (40% yield) .

- Key Data :

b. N-(2,5-Dimethoxyphenyl)-1H-imidazol-2-amine

- Structure : Features an imidazole ring attached to the aniline nitrogen.

- Synthesis : Achieved via Pd-catalyzed coupling of 2-bromo-1H-imidazole with 2,5-dimethoxyaniline using LHMDS as a base .

- Key Data :

c. N-(2-Fluorobenzyl)-2,5-dimethoxyaniline

- Structure : A fluorinated benzyl group replaces the sec-butyl substituent.

- Applications : Used in pharmaceutical intermediates due to fluorine’s electronegativity and metabolic stability .

- Comparison : The fluorobenzyl group introduces steric bulk and electronic effects distinct from the flexible sec-butyl moiety.

Alkyl-Substituted Analogs

a. N-(Butan-2-yl)-3,5-dimethoxyaniline

- Structure : Isomeric 3,5-dimethoxy substitution vs. 2,5-dimethoxy in the target compound.

- Relevance : The meta-substitution pattern reduces conjugation between methoxy groups and the amine, altering electronic properties .

b. N,N-Bis(2-chloroethyl)-2,5-dimethoxyaniline

- Structure : Two chloroethyl groups on the nitrogen.

- Applications: Potential alkylating agent in organic synthesis .

- Comparison : The chloroethyl groups confer reactivity (e.g., nucleophilic substitution), contrasting with the inert sec-butyl group.

Physicochemical Properties and Trends

Solubility and Lipophilicity

- 2,5-Dimethoxyaniline (Parent Compound) :

- Alkyl-Substituted Derivatives :

Biological Activity

N-(Butan-2-yl)-2,5-dimethoxyaniline is an organic compound classified as an aniline derivative, notable for its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse scientific literature.

Chemical Structure and Properties

N-(Butan-2-yl)-2,5-dimethoxyaniline has the following chemical characteristics:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 209.28 g/mol

- Functional Groups : Aniline (amine) group and two methoxy groups at the 2nd and 5th positions of the benzene ring.

The presence of methoxy groups enhances the electron-donating properties of the compound, influencing its reactivity and biological interactions.

Biological Activities

Research indicates that N-(Butan-2-yl)-2,5-dimethoxyaniline exhibits several biological activities, including:

- Antioxidant Properties : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.

- Antimicrobial Activity : Investigations have highlighted its effectiveness against various bacterial strains, suggesting a role in developing antimicrobial agents.

- Cytotoxic Effects : Preliminary studies indicate that this compound may possess cytotoxic properties against certain cancer cell lines, making it a candidate for anticancer drug development.

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory activities, which could be explored further with N-(Butan-2-yl)-2,5-dimethoxyaniline.

The biological activity of N-(Butan-2-yl)-2,5-dimethoxyaniline can be attributed to its interaction with specific molecular targets within biological systems:

- Enzyme Interaction : The methoxy groups can participate in hydrogen bonding and van der Waals interactions, enhancing binding affinity to enzymes or receptors involved in various metabolic pathways.

- Cell Membrane Permeability : The butan-2-yl group influences lipophilicity, potentially improving cellular uptake and distribution within tissues.

Synthesis Methods

The synthesis of N-(Butan-2-yl)-2,5-dimethoxyaniline can be achieved through several methods. A common synthetic route involves:

- Starting Materials : 2,5-Dimethoxyaniline and butan-2-one.

- Reaction Conditions : The reaction typically requires acidic or basic catalysts and can be performed under reflux conditions to facilitate the formation of the desired product.

Comparative Analysis with Other Aniline Derivatives

To understand the uniqueness of N-(Butan-2-yl)-2,5-dimethoxyaniline, it is useful to compare it with other related compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-(Butan-2-yl)-2,4-dimethoxyaniline | Methoxy groups at positions 2 and 4 | Different electronic properties due to methoxy position |

| N-(Butan-2-yl)-3,5-dimethoxyaniline | Methoxy groups at positions 3 and 5 | Variation in reactivity due to methoxy positioning |

| N-(Butan-2-yl)-2,5-dimethoxybenzylamine | Benzylamine instead of aniline | Different reactivity patterns due to benzylamine structure |

The specific substitution pattern with methoxy groups at the 2nd and 5th positions enhances its electron-donating capabilities compared to other isomers.

Case Studies and Research Findings

Several studies have investigated the biological effects of N-(Butan-2-yl)-2,5-dimethoxyaniline:

- Antioxidant Activity Study : A study demonstrated that derivatives with similar structures exhibited significant antioxidant activity through DPPH radical scavenging assays.

- Cytotoxicity Assay : Research on structurally related compounds showed promising cytotoxic effects against breast cancer cells (MCF-7), warranting further exploration of N-(Butan-2-yl)-2,5-dimethoxyaniline in cancer research .

- Antimicrobial Testing : In vitro tests revealed that certain derivatives were effective against Gram-positive bacteria, indicating potential applications in developing new antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.